molecular formula C10H15Cl2NO2S B1412653 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride CAS No. 1018579-41-3

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride

Cat. No.: B1412653
CAS No.: 1018579-41-3
M. Wt: 284.2 g/mol
InChI Key: POMBYUISWFVLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride is an organic compound that features a sulfonyl group attached to a butylamine chain, with a chlorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.

    Oxidation and Reduction: The sulfonyl group can be involved in oxidation-reduction reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as azides or nitriles can be formed.

    Oxidation Products: Sulfonic acids or sulfonates may be produced.

    Hydrolysis Products: The primary products are 4-chlorobenzenesulfonic acid and butylamine.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride involves its interaction with biological molecules through its sulfonyl and amine groups. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The amine group can form hydrogen bonds or ionic interactions with biological targets, further influencing the compound’s activity.

Comparison with Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride.

    4-Chlorobenzenesulfonic acid: A hydrolysis product of the compound.

    Butylamine: The amine component of the compound.

Uniqueness: this compound is unique due to the combination of its sulfonyl and amine functionalities, which allow it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S.ClH/c11-9-3-5-10(6-4-9)15(13,14)8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMBYUISWFVLON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Chlorobenzenesulfonyl)-butylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.